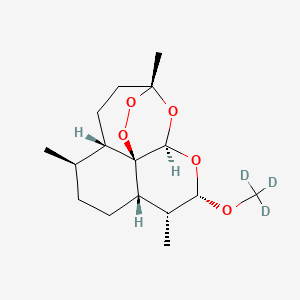
N-Desethyl Etifoxine-d5
Descripción general
Descripción
N-Desethyl Etifoxine-d5 is a deuterium-labeled analogue of N-Desethyl Etifoxine, which is a derivative of Etifoxine. Etifoxine is a benzoxazine class drug primarily used as an anxiolytic and sedative agent. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the fields of proteomics and pharmacokinetics .
Métodos De Preparación
The synthesis of N-Desethyl Etifoxine-d5 involves the deuterium labeling of N-Desethyl Etifoxine. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Etifoxine.
Deethylation: Etifoxine undergoes a deethylation reaction to form N-Desethyl Etifoxine.
Deuterium Labeling: The N-Desethyl Etifoxine is then subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms to form this compound.
Análisis De Reacciones Químicas
N-Desethyl Etifoxine-d5 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Desethyl Etifoxine-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies in:
Proteomics: It is used to study protein interactions and functions.
Pharmacokinetics: The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Neuroscience: It is used to study the effects of Etifoxine and its derivatives on the nervous system.
Medicinal Chemistry: Researchers use it to develop new anxiolytic and neuroprotective drugs.
Mecanismo De Acción
The mechanism of action of N-Desethyl Etifoxine-d5 is similar to that of Etifoxine. It modulates GABAergic neurotransmission and enhances neurosteroid synthesis. These actions lead to its anxiolytic, neuroprotective, and anti-inflammatory effects. The molecular targets include GABA receptors and enzymes involved in neurosteroid synthesis .
Comparación Con Compuestos Similares
N-Desethyl Etifoxine-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Desethyl Etifoxine: The non-deuterated analogue.
Etifoxine: The parent compound with anxiolytic properties.
N-Desethyletonitazene: Another benzoxazine derivative with potent opioid effects
The uniqueness of this compound lies in its application in detailed metabolic and pharmacokinetic studies due to the presence of deuterium atoms.
Propiedades
IUPAC Name |
6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDPKVMKMOURZ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


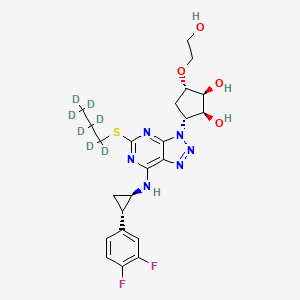
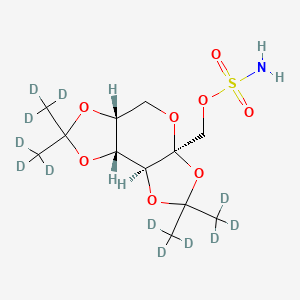
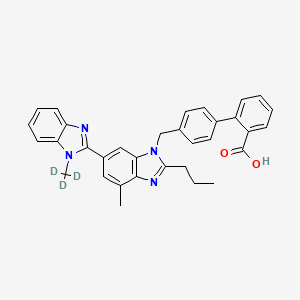
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
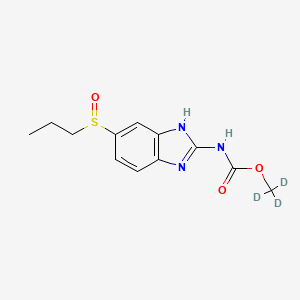

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
